Meperfluthrin
Overview
Description
Meperfluthrin is a synthetic pyrethroid insecticide commonly used in mosquito coils and liquid mosquito repellents. It belongs to the pyrethroid class of insecticides, which act on the voltage-gated sodium channels of insects, causing quick knockdown, paralysis, and death . This compound is known for its high efficacy and low toxicity to non-target organisms, making it a popular choice for household and public health applications .
Mechanism of Action
Target of Action
Meperfluthrin, a novel sanitary cyhalothrin insecticide , primarily targets the presynaptic voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system.
Mode of Action
This compound acts as a broad-spectrum insecticide with contact and inhalation activity . It interacts with its targets, the sodium channels, by disrupting the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the disruption of sodium ion transport across neuronal membranes . This disruption leads to a failure in the propagation of action potentials, resulting in the paralysis and eventual death of the insect. Furthermore, this compound has been shown to induce myocardial cell apoptosis, as indicated by the elevation of pro-apoptotic markers, including caspase 3 and P53 .
Pharmacokinetics
It is known that this compound has a high liquid solubility and hydrophobicity , which may influence its absorption and distribution in organisms. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the rapid knockdown of insects . On a molecular and cellular level, this compound causes neurotoxic effects and pulmonary toxicity . In a case of human poisoning, symptoms included severe dyspnea and uncontrolled seizures . In animal models, this compound exposure has been associated with myocardial cell apoptosis and histopathological alterations in the heart .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the effectiveness of this compound-based mosquito repellents is reduced by air movement . Additionally, the toxicity of this compound to non-target organisms may be influenced by its optical isomerism . More research is needed to fully understand how various environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Meperfluthrin shows high insecticidal activities with less dosage . It affects insects’ presynaptic voltage gate sodium channels in nerve membranes, causing rapid knockdown . The implication of this compound in cell apoptosis has been validated using a molecular docking approach, which revealed a high affinity of this compound for binding with caspase-3 .
Cellular Effects
Oral this compound poisoning shows neurotoxic effects and pulmonary toxicity . It can cause severe respiratory and neurological symptoms . It has been reported to cause severe dyspnea and uncontrolled seizures in a 16-month-old infant who accidentally ingested this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has a high affinity for binding with caspase-3, indicating its role in inducing apoptosis .
Temporal Effects in Laboratory Settings
It has been reported that a 16-month-old boy who accidentally ingested this compound exhibited severe dyspnea and uncontrolled seizures, which were finally controlled by the intravenous infusion of propofol .
Dosage Effects in Animal Models
Animal experiments have shown that the oral lethal dose 50% (LD50) of this compound is greater than 500 mg/kg . Thus, oral this compound mainly causes mild toxic symptoms which can recover well in a short term . Severe respiratory and neurological symptoms were observed in a case where the patient’s total oral dose of this compound was about 11 mg/kg, far below the LD50 in rats .
Metabolic Pathways
It is known that this compound affects insects’ presynaptic voltage gate sodium channels in nerve membranes .
Transport and Distribution
Due to its high liquid solubility and hydrophobicity, it can be inferred that this compound may easily cross cell membranes .
Subcellular Localization
Due to its high liquid solubility and hydrophobicity, it can be inferred that this compound may easily cross cell membranes and localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meperfluthrin is synthesized through a reaction between (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide and 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol . The reaction is typically carried out in a solvent that facilitates halogen hydride overflow, and the solvents are removed from the product under negative pressure .
Industrial Production Methods: In industrial settings, this compound is produced using a clean synthesis process. This involves reacting (1R,trans)-permethrinic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in the presence of a water-containing organic solvent and a catalyst in a high-pressure kettle . The water generated in the reaction is removed using the water-containing organic solvent, and a direct esterification reaction is performed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Meperfluthrin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Meperfluthrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides and their interactions with various chemical agents.
Biology: Investigated for its effects on insect physiology and its potential use in controlling vector-borne diseases.
Medicine: Studied for its neurotoxic effects and potential therapeutic applications in treating parasitic infections.
Industry: Widely used in the production of household insecticides, mosquito coils, and liquid mosquito repellents
Comparison with Similar Compounds
Permethrin: Another pyrethroid insecticide with a similar mechanism of action but different chemical structure.
Bioallethrin: A synthetic pyrethroid used against household pests, known for its low mammalian toxicity.
Metofluthrin: A volatile pyrethroid used in spatial repellents, with a similar mode of action.
Uniqueness of Meperfluthrin: this compound is unique due to its high efficacy at low dosages and its low toxicity to non-target organisms . Its optical isomers contribute to its high insecticidal activity and reduced environmental impact .
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFQAAWRPDRKDG-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058217 | |
Record name | Meperfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915288-13-0 | |
Record name | Meperfluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915288130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meperfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (1R)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPERFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4LQ8HV8XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.